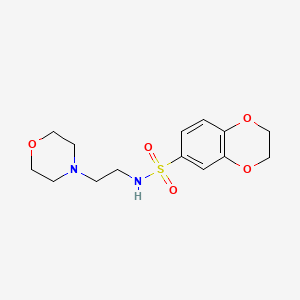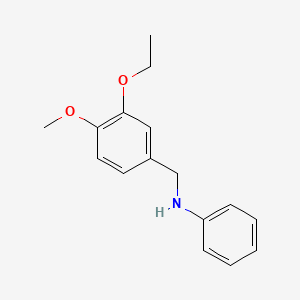
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BDBES, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various research fields due to its unique properties and mechanism of action.
Wirkmechanismus
BDBES works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, BDBES can affect various physiological processes, leading to its potential use in various research fields.
Biochemical and physiological effects:
BDBES has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-cancer effects, and vasodilatory effects. These effects are due to its mechanism of action, which involves the inhibition of carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
BDBES has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use in lab experiments, including its cost and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of BDBES in scientific research. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in cancer research as a chemotherapeutic agent. Additionally, BDBES may have potential applications in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully explore the potential of BDBES in these areas.
In conclusion, BDBES is a sulfonamide compound that has shown promising results in various scientific research fields due to its unique properties and mechanism of action. Its potential applications in neuroscience, cancer research, and cardiovascular research make it an ideal compound for further research.
Synthesemethoden
The synthesis of BDBES involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxine with morpholine to form N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine, which is then reacted with sulfamide to form BDBES. This synthesis method has been optimized to produce high yields of pure BDBES, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BDBES has been extensively studied for its potential use in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, BDBES has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, BDBES has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In cardiovascular research, BDBES has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-22(18,15-3-4-16-5-7-19-8-6-16)12-1-2-13-14(11-12)21-10-9-20-13/h1-2,11,15H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZDFOTXLAODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)









